molecular formula C181H291N55O51S2 B021653 Teriparatideacetate CAS No. 99294-94-7

Teriparatideacetate

Cat. No. B021653
CAS RN: 99294-94-7
M. Wt: 4178 g/mol
InChI Key: BUUKFBVDKSFMHN-LKMAISLMSA-N
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Description

Teriparatide is used to treat osteoporosis caused by menopause, steroid use, or gonadal failure . It is used when there is a high risk of bone fracture due to osteoporosis .


Synthesis Analysis

Teriparatide is manufactured using either recombinant DNA technology which utilizes a genetically modified strain of Escherichia coli for daily subcutaneous injection, or by chemical synthesis for weekly subcutaneous injection . A weekly injection formulation of chemically synthesized teriparatide acetate (Teribone® subcutaneous injection 56.5 μg) (Asahi Kasei Pharma) has been approved for clinical use in Japan since 2011 .


Molecular Structure Analysis

Teriparatide, also referred to as human parathyroid hormone (1-34) (hPTH [1-34]), has an identical sequence to the 1–34 N-terminal amino acids sequence (the biologically active region) of the 84-amino acid human parathyroid hormone .


Chemical Reactions Analysis

Teriparatide is a portion of human parathyroid hormone (PTH), amino acid sequence 1 through 34, of the complete molecule (containing 84 amino acids). Endogenous PTH is the primary regulator of calcium and phosphate metabolism in bone and kidney .


Physical And Chemical Properties Analysis

The molecular formula of Teriparatideacetate is C181H291N55O51S2 . It is soluble in water .

Scientific Research Applications

  • Orthopedic Applications : Teriparatide has been explored as a potential agent for enhancing fracture repair, articular cartilage repair, and other musculoskeletal diseases beyond osteoporosis (Bukata & Puzas, 2010).

  • Fracture Healing : It has been shown to improve callus volume, mineralization, bone mineral content, rate of successful union, and strength at fracture sites in both normal and delayed healing models (Babu, Sandiford, & Vrahas, 2015).

  • Spinal Fusion Surgery : Teriparatide treatment reduces pedicle screw loosening after lumbar spinal fusion surgery in postmenopausal women with osteoporosis (Ohtori et al., 2013).

  • Bone Formation Markers : It induces rapid and robust increases in bone formation markers, with Procollagen I N-Terminal Propeptide (PINP) being the most responsive marker (Glover et al., 2009).

  • Osteoblast Precursors : Teriparatide increases the numbers of osteoblast precursors, hastens their differentiation into osteoblasts, and suppresses their differentiation into adipocytes in vivo (Balani, Ono, & Kronenberg, 2017).

  • Bone Anabolic Drug : It is recognized as an effective bone anabolic drug for treating osteoporosis (Esen & Long, 2014).

  • Osteoporosis in Men : The treatment is effective in increasing bone mineral density and is a potentially useful therapy for osteoporosis in men (Orwoll et al., 2003).

  • Pharmacokinetics : Its pharmacokinetics are influenced by the liver and kidneys (Serada et al., 2012).

  • Dental Applications : It demonstrated potential acceleration of tooth movement and is involved in osseous wound healing in the oral cavity (Souza-Silva et al., 2016; Bashutski et al., 2010).

  • Treatment of High-Risk Fracture Patients : Teriparatide is an anabolic agent approved for the treatment of patients at high risk for fracture (File & Deal, 2009).

  • Safety and Efficacy : It has been registered for the treatment of postmenopausal osteoporosis and osteoporosis in men for over 5 years with demonstrated safety and efficacy in reducing the risks of vertebral and nonvertebral fractures (Miller, 2008; Grey, 2010).

  • Post-Treatment Bone Density Maintenance : Bisphosphonate therapy after teriparatide withdrawal may help maintain gains in bone density at the lumbar spine (Kurland et al., 2004).

  • FDA Approval : It was approved by the FDA in 2002 for the treatment of osteoporosis (Tashjian & Gagel, 2005).

  • Lumbar Posterolateral Fusion : It is more effective than oral bisphosphonate for bone union after instrumented lumbar posterolateral fusion in women with postmenopausal osteoporosis (Ohtori et al., 2012).

  • Vertebral Fractures in Men : Teriparatide treatment in men with osteoporosis decreased the risk of moderate and severe vertebral fractures by 83% (Kaufman et al., 2005).

  • Pharmacokinetic Analysis : Area Under the Curve (AUC) is an important parameter for predicting bone mineral density response to once-weekly teriparatide in osteoporosis patients (Ose et al., 2017).

  • Safety Surveillance : A study found no pattern indicative of a causal association between teriparatide treatment and osteosarcoma in humans (Andrews et al., 2012).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Teriparatide acetate, which directly promotes bone formation, is subcutaneously injected to treat osteoporosis . The results of the quality comparability study proved that the representative batches of RGB-10 and the reference medicinal product are similar in the critical quality attributes, including purity, content of the active pharmaceutical ingredient and the excipients .

properties

IUPAC Name

acetic acid;(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C181H291N55O51S2.C2H4O2/c1-21-96(18)146(236-160(267)114(48-53-141(250)251)212-174(281)132(84-239)232-177(284)143(93(12)13)233-147(254)103(185)82-237)178(285)216-111(45-50-134(187)241)155(262)219-119(65-90(6)7)163(270)213-116(55-62-289-20)158(265)224-124(71-100-79-196-86-203-100)167(274)226-126(73-135(188)242)169(276)217-117(63-88(2)3)148(255)201-81-138(245)205-105(39-27-30-56-182)149(256)223-123(70-99-78-195-85-202-99)166(273)221-121(67-92(10)11)164(271)225-128(75-137(190)244)171(278)231-131(83-238)173(280)214-115(54-61-288-19)157(264)210-112(46-51-139(246)247)153(260)208-109(43-34-60-199-181(193)194)159(266)234-144(94(14)15)175(282)215-113(47-52-140(248)249)156(263)222-122(69-98-77-200-104-38-26-25-37-102(98)104)165(272)220-120(66-91(8)9)161(268)209-108(42-33-59-198-180(191)192)151(258)206-106(40-28-31-57-183)150(257)207-107(41-29-32-58-184)152(259)218-118(64-89(4)5)162(269)211-110(44-49-133(186)240)154(261)228-129(76-142(252)253)172(279)235-145(95(16)17)176(283)229-125(72-101-80-197-87-204-101)168(275)227-127(74-136(189)243)170(277)230-130(179(286)287)68-97-35-23-22-24-36-97;1-2(3)4/h22-26,35-38,77-80,85-96,103,105-132,143-146,200,237-239H,21,27-34,39-76,81-84,182-185H2,1-20H3,(H2,186,240)(H2,187,241)(H2,188,242)(H2,189,243)(H2,190,244)(H,195,202)(H,196,203)(H,197,204)(H,201,255)(H,205,245)(H,206,258)(H,207,257)(H,208,260)(H,209,268)(H,210,264)(H,211,269)(H,212,281)(H,213,270)(H,214,280)(H,215,282)(H,216,285)(H,217,276)(H,218,259)(H,219,262)(H,220,272)(H,221,273)(H,222,263)(H,223,256)(H,224,265)(H,225,271)(H,226,274)(H,227,275)(H,228,261)(H,229,283)(H,230,277)(H,231,278)(H,232,284)(H,233,254)(H,234,266)(H,235,279)(H,236,267)(H,246,247)(H,248,249)(H,250,251)(H,252,253)(H,286,287)(H4,191,192,198)(H4,193,194,199);1H3,(H,3,4)/t96-,103-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,143-,144-,145-,146-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUKFBVDKSFMHN-LKMAISLMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C183H295N55O53S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4178 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Teriparatideacetate

Citations

For This Compound
2
Citations
Z Hu, L Zhang, Z Lin, C Zhao… - BMC …, 2021 - bmcmusculoskeletdisord …
… However, in the present study, the low using proportion of anti-osteoporotic drugs, including bisphosphonates and Teriparatideacetate in either HC or patients, might be responsible for …
N Liang, S Zhang, S Wang, J Ma - Medicine, 2022 - ncbi.nlm.nih.gov
Background: Glucocorticoid-induced osteoporosis is the most common secondary cause of osteoporosis and the resulting fractures cause significant morbidity. Oral bisphosphonates …
Number of citations: 1 www.ncbi.nlm.nih.gov

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